

veliparib carboplatin versus placebo carboplatin progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Veliparib

CAS No.: 912444-00-9

Cat. No.: S548583

Get Quote

Comparison of PFS in Veliparib vs. Placebo Trials with Carboplatin

Cancer Type	Trial Phase & Design	Treatment Arms	Median PFS (Months)	Hazard Ratio (HR) for PFS	Key Patient Subgroups
Advanced/Metastatic Non-Small Cell Lung Cancer [1]	Randomized, Placebo-Controlled, Phase II	Veliparib + Carboplatin/Paclitaxel	5.8	0.72 (95% CI: 0.45-1.15; P=0.17)	Squamous histology: HR 0.54 (95% CI: 0.26-1.12; P=0.098) [1]
		Placebo + Carboplatin/Paclitaxel	4.2		
Extensive-Stage Small Cell Lung Cancer [2]	Randomized, Phase II	Veliparib Throughout (Combo + Maintenance)	5.8	0.67 (80% CI: 0.50-	SLFN11-positive patients:

Cancer Type	Trial Phase & Design	Treatment Arms	Median PFS (Months)	Hazard Ratio (HR) for PFS	Key Patient Subgroups
		Placebo + Carboplatin/Etoposide → Placebo	5.6	0.88; P=0.059)	HR 0.6 (80% CI: 0.36-0.97) [2]
Stage III/IV High-Grade Serous Ovarian Cancer [3] [4]	Randomized, Placebo-Controlled, Phase III (VELIA/GOG-3005)	Veliparib-Throughout (Combo + Maintenance)	23.5 (Primary Analysis)	0.68 (95% CI: 0.56, 0.83; P<0.001)	BRCA-mutant: HR 0.44; HRD (incl. BRCA): HR 0.57 [4]
		Placebo + Carboplatin/Paclitaxel → Placebo	17.3 (Primary Analysis)		

Detailed Experimental Protocols

Here is a detailed look at the methodologies used in the key trials referenced above.

Non-Small Cell Lung Cancer (NSCLC) Trial [1]

- **Study Design:** Randomized (2:1), placebo-controlled, Phase II study.
- **Patients:** 158 previously untreated patients with advanced/metastatic NSCLC.
- **Intervention:**
 - **Experimental Arm:** **Veliparib** (120 mg orally, days 1-7) + Carboplatin (AUC 6, day 3) + Paclitaxel (200 mg/m², day 3).
 - **Control Arm:** Placebo + Carboplatin/Paclitaxel (same schedules).

- **Treatment Duration:** Maximum of six 3-week cycles.
- **Primary Endpoint:** Progression-free survival (PFS).
- **Assessment:** Radiographic tumor assessments.

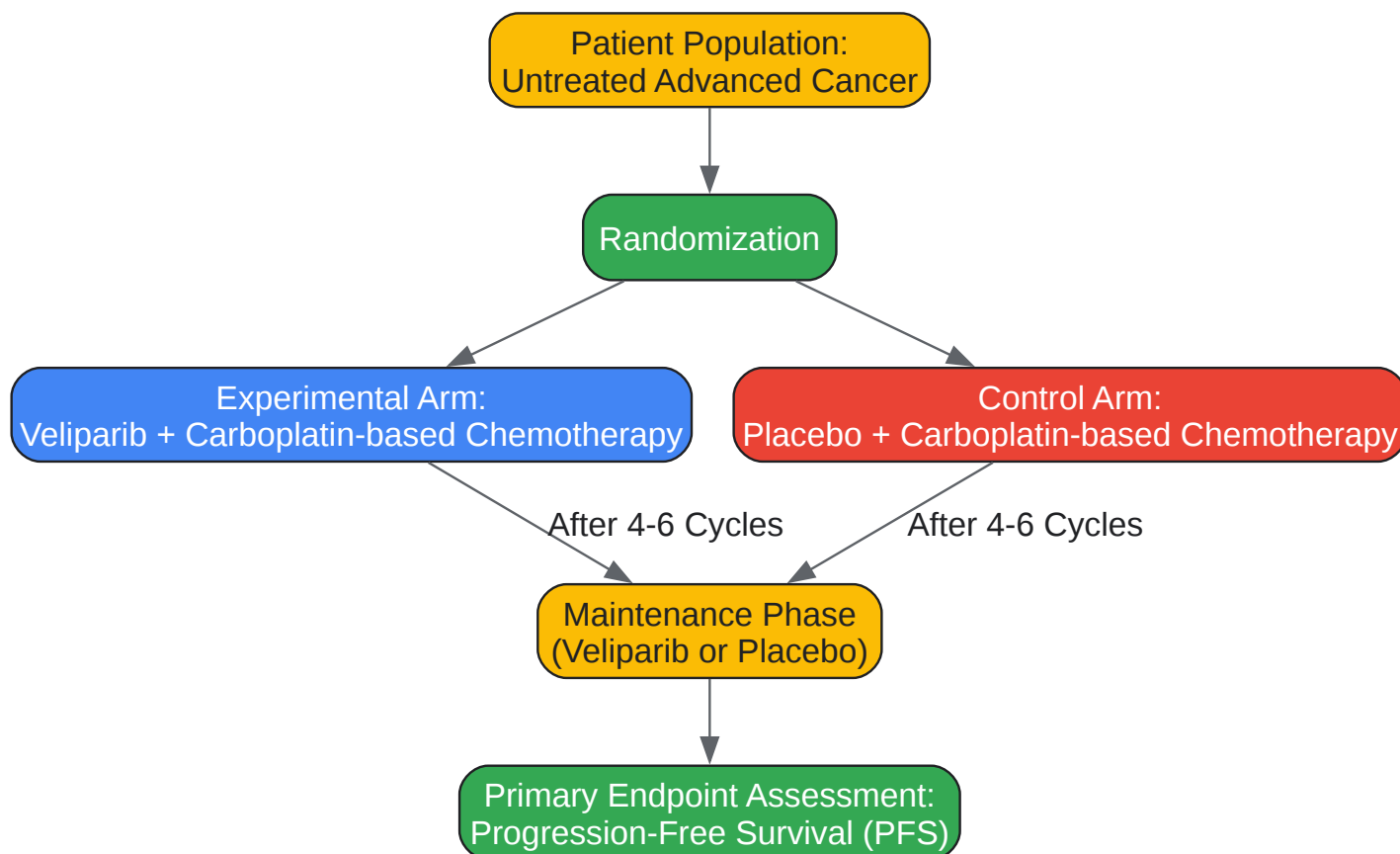
Small Cell Lung Cancer (SCLC) Trial [2]

- **Study Design:** Randomized (1:1:1), placebo-controlled, Phase II study.
- **Patients:** 181 treatment-naive patients with extensive-stage SCLC (ED-SCLC).
- **Intervention:**
 - **Arm 1 (Veliparib Throughout):** **Veliparib** (240 mg BID, days 1-14) + Carboplatin/Etoposide → **Veliparib** maintenance (400 mg BID).
 - **Arm 2 (Veliparib Combination Only):** **Veliparib** + Chemotherapy → Placebo maintenance.
 - **Arm 3 (Control):** Placebo + Chemotherapy → Placebo.
- **Treatment Duration:** 4-6 cycles of combination therapy, followed by maintenance until disease progression or unacceptable toxicity.
- **Primary Endpoint:** PFS, comparing the "**veliparib** throughout" arm with the control arm.
- **Biomarker Analysis:** Tumor tissue was analyzed for the **SLFN11** biomarker.

Ovarian Cancer Trial (VELIA/GOG-3005) [3] [4]

- **Study Design:** Randomized, placebo-controlled, double-blind, multicenter, Phase III study.
- **Patients:** 1140 women with newly diagnosed Stage III/IV high-grade serous ovarian cancer.
- **Intervention (Three Arms):**
 - **Veliparib-Throughout:** Carboplatin/Paclitaxel + **Veliparib** → **Veliparib** maintenance.
 - **Veliparib-Combination-Only:** Carboplatin/Paclitaxel + **Veliparib** → Placebo maintenance.
 - **Control (Placebo-Throughout):** Carboplatin/Paclitaxel + Placebo → Placebo maintenance.
- **Treatment Duration:** Patients received up to 6 cycles of combination therapy, followed by 30 cycles of maintenance therapy.
- **Primary Endpoint:** PFS.
- **Biomarker Cohorts:** Patients were stratified into biomarker cohorts, including **BRCA-mutant** and homologous recombination deficiency (HRD).

The following diagram illustrates the common workflow of these Phase II/III randomized controlled trials.



[Click to download full resolution via product page](#)

Interpretation of Key Findings

- **Disease-Specific Efficacy:** The addition of **veliparib** shows more promising PFS trends in **lung cancers** (NSCLC and SCLC) [1] [2], whereas in ovarian cancer, the initial PFS benefit did not translate into a long-term overall survival advantage [3].
- **Biomarker Importance:** Across studies, certain patient subgroups, such as those with **squamous NSCLC histology**, **SLFN11-positive SCLC**, or **BRCA-mutant ovarian cancer**, derived greater benefit [1] [4] [2]. This highlights the need for patient stratification in future research.
- **Statistical Considerations:** The PFS benefit, while observable, was not always statistically significant in the overall population of the smaller Phase II trials (e.g., NSCLC trial P=0.17) [1]. The larger, definitive Phase III ovarian cancer trial did meet its primary PFS endpoint [4].

[Need Custom Synthesis?](#)

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Randomized, Placebo -Controlled, Phase II Study of Veliparib in... [pubmed.ncbi.nlm.nih.gov]
2. in Combination with Veliparib and Etoposide in Patients... Carboplatin [research.rug.nl]
3. Final overall survival and disease-related symptoms results [pubmed.ncbi.nlm.nih.gov]
4. Veliparib concomitant with first-line chemotherapy and as ... [sciencedirect.com]

To cite this document: Smolecule. [veliparib carboplatin versus placebo carboplatin progression-free survival]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548583#veliparib-carboplatin-versus-placebo-carboplatin-progression-free-survival>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com